BS-181 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BS-181 hydrochloride is a selective cyclin-dependent kinase inhibitor . It is a Cdk7 inhibitor that blocks the activity of Cdk-activating kinase with an IC 50 value of 21 nM . It inhibits Cdk2 at a concentration 35-fold higher than that of Cdk7 . BS-181 has been shown to inhibit the phosphorylation of Cdk7 substrates, to promote cell cycle arrest and apoptosis, to inhibit the growth of cancer cell lines in vitro, and to inhibit the growth of MCF-7 human xenografts in nude mice .
Molecular Structure Analysis
The molecular formula of BS-181 hydrochloride is C22H32N6• HCl . The InChi Code is InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3, (H,24,27);1H .
Chemical Reactions Analysis
BS-181 hydrochloride is a highly selective CDK7 inhibitor with IC50 of 21 nM, and > 40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9 .
Physical And Chemical Properties Analysis
The molecular formula of BS-181 hydrochloride is C22H32N6• HCl . The formula weight is 417.0 . It is a crystalline solid . The solubility in DMF is 5 mg/mL, in DMSO is 25 mg/mL, in Ethanol is 12 mg/mL, and in PBS (pH 7.2) is 10 mg/mL .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
BS-181 HCl has shown potential as an anticancer agent due to its ability to inhibit CDK7, a cyclin-dependent kinase involved in cell cycle regulation. Its high selectivity for CDK7 makes it a promising candidate for targeted cancer therapies, aiming to halt tumor growth by disrupting cell proliferation and inducing apoptosis .
Cell Cycle Regulation Studies
As a potent CDK7 inhibitor, BS-181 HCl is used in research to understand the role of CDKs in cell cycle regulation. By inhibiting CDK7, researchers can study the effects on cell cycle progression and identify potential therapeutic targets for diseases characterized by uncontrolled cell division .
Gene Expression Research
CDK7 plays a crucial role in regulating gene expression through its involvement in RNA polymerase II activation. BS-181 HCl’s inhibition of CDK7 allows scientists to investigate the mechanisms of transcription regulation and how alterations in this process may contribute to various diseases .
Apoptosis Mechanism Exploration
Research into apoptosis, or programmed cell death, benefits from compounds like BS-181 HCl that can induce apoptosis in cancer cells. By studying how BS-181 HCl promotes apoptosis through CDK7 inhibition, researchers gain insights into the cellular pathways that could be targeted to treat cancers .
Preclinical Development Studies
BS-181 HCl is currently undergoing preclinical development, with studies focusing on its pharmacokinetics, efficacy, and safety profile as an anticancer agent. These studies are crucial for advancing BS-181 HCl towards clinical trials .
Kinase Selectivity Profiling
The high degree of selectivity of BS-181 HCl for CDK7 over other kinases makes it a valuable tool for kinase profiling studies. Researchers use it to understand the specificity of kinase inhibitors and their potential off-target effects .
Wirkmechanismus
Target of Action
BS-181 HCl, also known as BS-181 hydrochloride, is a highly selective inhibitor of Cyclin-dependent kinase 7 (CDK7) with an IC50 value of 21 nM . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .
Mode of Action
BS-181 HCl inhibits the activity of CDK7 by blocking the phosphorylation of CDK7 substrates . This inhibition is more than 40-fold selective for CDK7 than for CDK1, 2, 4, 5, 6, or 9 . It also inhibits CDK2 at concentrations lower than 1 μM, but the inhibitory effect is 35-fold less potent than for CDK7 .
Biochemical Pathways
The inhibition of CDK7 by BS-181 HCl affects the cell cycle and transcription processes. CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters permits transcription . By inhibiting CDK7, BS-181 HCl disrupts this process, leading to changes in gene expression and cell cycle progression .
Pharmacokinetics
BS-181 HCl has been found to be stable in vivo with a plasma elimination half-life in mice of 405 minutes after intraperitoneal administration of 10 mg/kg . This suggests that the compound has good bioavailability and is able to reach its target sites in the body effectively.
Result of Action
The inhibition of CDK7 by BS-181 HCl leads to cell cycle arrest and apoptosis . It has been shown to inhibit the growth of a range of cancer cell types, including breast, lung, prostate, and colorectal cancer, with IC50 values in the range of 11.5-37 μM . In MCF-7 cells, BS-181 HCl inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), promoting cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cell lines .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIJWMOQODWNFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BS-181 hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.